molecular formula C22H28N2O5 B3479258 1-(2,6-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

Cat. No.: B3479258
M. Wt: 400.5 g/mol
InChI Key: SFSXXQBABAJQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine, also known as DMMDA, is a chemical compound that belongs to the class of phenethylamines. DMMDA is a psychoactive substance that has been studied for its potential use in scientific research.

Mechanism of Action

1-(2,6-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine's mechanism of action is not fully understood, but it is believed to be similar to other phenethylamines that act as agonists on serotonin receptors. It is thought that this compound binds to the serotonin 5-HT2A receptor and activates it, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitters dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. This compound has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and motor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine in lab experiments is its potential to provide insights into the functioning of the serotonin system in the brain. This compound's agonistic effects on the serotonin 5-HT2A receptor make it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using this compound in lab experiments is its potential for abuse and misuse, which could affect the reliability of the results.

Future Directions

There are several future directions for research on 1-(2,6-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic substances. Additionally, further research is needed to fully understand this compound's mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a psychoactive compound that has been studied for its potential use in scientific research. Its agonistic effects on the serotonin 5-HT2A receptor make it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, its potential for abuse and misuse must be carefully considered in lab experiments. Future research on this compound should focus on its potential therapeutic applications, as well as its use as a tool for studying altered states of consciousness.

Scientific Research Applications

1-(2,6-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have agonistic effects on the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have affinity for other serotonin receptors, including 5-HT2C and 5-HT1A.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-17-9-8-16(14-20(17)29-4)15-23-10-12-24(13-11-23)22(25)21-18(27-2)6-5-7-19(21)28-3/h5-9,14H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSXXQBABAJQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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